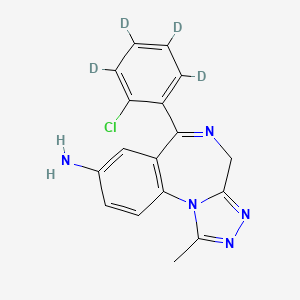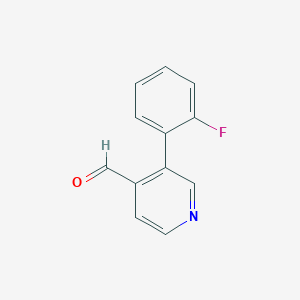
3-(2-Fluorophenyl)isonicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluorophenyl)isonicotinaldehyde is an organic compound that belongs to the class of isonicotinaldehydes It features a fluorophenyl group attached to the third position of the isonicotinaldehyde structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)isonicotinaldehyde typically involves the reaction of 2-fluorobenzaldehyde with isonicotinic acid hydrazide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Fluorophenyl)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols are used under basic or acidic conditions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3-(2-Fluorophenyl)isonicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 3-(2-Fluorophenyl)isonicotinaldehyde involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-5-[(2,6-difluorophenyl)ethynyl]isonicotinaldehyde
- 2-(4-Fluorophenyl)isonicotinaldehyde
- 2-Chloro-6-(4-fluorophenyl)isonicotinaldehyde
Uniqueness
3-(2-Fluorophenyl)isonicotinaldehyde is unique due to its specific fluorophenyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications where fluorine’s presence can enhance activity or selectivity .
Propriétés
Formule moléculaire |
C12H8FNO |
|---|---|
Poids moléculaire |
201.20 g/mol |
Nom IUPAC |
3-(2-fluorophenyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C12H8FNO/c13-12-4-2-1-3-10(12)11-7-14-6-5-9(11)8-15/h1-8H |
Clé InChI |
SDIZCXLWWWHPMC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=C(C=CN=C2)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


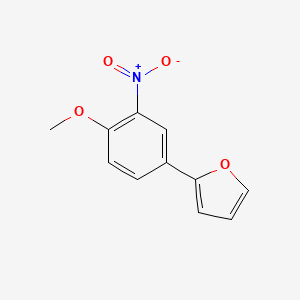
![(4-Sulfanylidene-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridin-1-yl)acetic acid](/img/structure/B14076071.png)
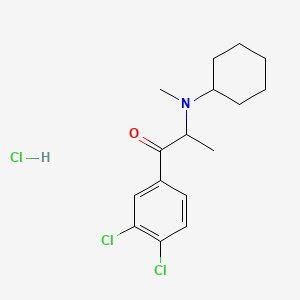
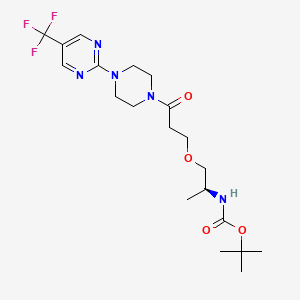
![Benzene, [[(methylthio)phenylmethyl]sulfonyl]-](/img/structure/B14076092.png)

![9-ethyl-6,6-diMethyl-8-(4-Morpholinopiperidin-1-yl)-11-oxo-5a,6,11,11a-tetrahydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride](/img/structure/B14076109.png)
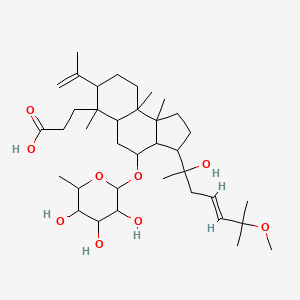

![{2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B14076127.png)
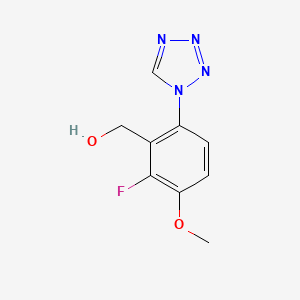

![(2S)-7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B14076158.png)
